molecular formula C7H4N2O B156146 3-Formylpicolinonitrile CAS No. 131747-66-5

3-Formylpicolinonitrile

Cat. No.: B156146
CAS No.: 131747-66-5
M. Wt: 132.12 g/mol
InChI Key: RKCGRQNFJCFRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Formylpicolinonitrile can be synthesized through several methods. One common approach involves the formylation of picolinonitrile using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride and dimethylformamide as reagents. The process involves the formation of a reactive intermediate, which subsequently reacts with picolinonitrile to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of alternative solvents and catalysts may be explored to improve the efficiency and environmental sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Formylpicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products Formed:

    Oxidation: 3-Pyridinecarboxylic acid.

    Reduction: 3-Hydroxymethylpicolinonitrile.

    Substitution: 3-Formylpicolinamide or 3-formylpicolinate esters.

Scientific Research Applications

3-Formylpicolinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and ligands for coordination chemistry.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Comparison with Similar Compounds

    3-Formylpyridine: Similar structure but lacks the nitrile group.

    2-Formylpicolinonitrile: Formyl group at the second position instead of the third.

    3-Cyanopyridine: Similar structure but lacks the formyl group.

Uniqueness: 3-Formylpicolinonitrile is unique due to the presence of both a formyl and a nitrile group on the pyridine ring. This dual functionality allows for a diverse range of chemical reactions and applications, making it a versatile compound in synthetic chemistry and research.

Properties

IUPAC Name

3-formylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c8-4-7-6(5-10)2-1-3-9-7/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCGRQNFJCFRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563710
Record name 3-Formylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-66-5
Record name 3-Formylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.